molecular formula C10H10N4O7 B2628782 4-(2,4,6-Trinitrophenyl)morpholine CAS No. 77379-03-4

4-(2,4,6-Trinitrophenyl)morpholine

Cat. No.: B2628782
CAS No.: 77379-03-4
M. Wt: 298.211
InChI Key: CPZXPDQTMDRNBY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4,6-Trinitrophenyl)morpholine typically involves the reaction of morpholine with 2,4,6-trinitrochlorobenzene. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under controlled temperature conditions. The reaction proceeds via nucleophilic aromatic substitution, where the morpholine acts as a nucleophile, displacing the chlorine atom on the trinitrochlorobenzene .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Mechanism of Action

The primary mechanism of action for 4-(2,4,6-Trinitrophenyl)morpholine involves nucleophilic aromatic substitution. The electron-deficient aromatic ring, due to the presence of nitro groups, is attacked by nucleophiles, leading to the displacement of substituents on the ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4,6-Trinitrophenyl)morpholine is unique due to the presence of three nitro groups on the phenyl ring, which significantly enhances its electron-withdrawing capability. This makes it highly reactive in nucleophilic aromatic substitution reactions compared to other morpholine derivatives .

Properties

IUPAC Name

4-(2,4,6-trinitrophenyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O7/c15-12(16)7-5-8(13(17)18)10(9(6-7)14(19)20)11-1-3-21-4-2-11/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZXPDQTMDRNBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77379-03-4
Record name 4-(2,4,6-TRINITROPHENYL)MORPHOLINE
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